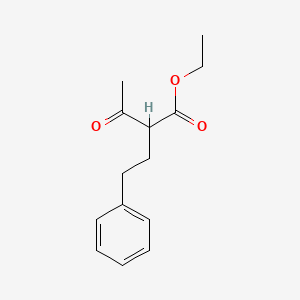
3-氧代-2-(2-苯乙基)丁酸乙酯
描述
Ethyl 3-oxo-2-(2-phenylethyl)butanoate is a chemical compound used for pharmaceutical testing . It is a colorless liquid ester with a pleasant odor .
Synthesis Analysis
Ethyl 3-oxo-2-(2-phenylethyl)butanoate can be prepared by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide . More detailed synthesis methods and conditions can be found in various scientific papers .Molecular Structure Analysis
The molecular formula of Ethyl 3-oxo-2-(2-phenylethyl)butanoate is C14H18O3. The InChI code is 1S/C14H18O3/c1-3-17-14(16)13(11(2)15)10-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3 .Chemical Reactions Analysis
The compound shows keto-enol tautomerism and contains about 7% of the enol form, CH3C(OH):CHCOOC2H5, under normal conditions . More detailed information about its chemical reactions can be found in various scientific papers .科学研究应用
抗生物膜和抗菌特性
3-氧代-2-(2-苯乙基)丁酸乙酯已被确认为具有显着抗生物膜和抗菌特性的化合物中的组分。例如,发现其衍生物作为分类酶 A 抑制剂很有效,显示出在应对革兰氏阳性病原体方面具有潜力,并对各种金黄色葡萄球菌和表皮葡萄球菌菌株表现出显着的抗生物膜活性 (Maggio 等人,2016 年)。另一项研究合成了包括该衍生物在内的化合物,评估了它们对各种细菌和真菌的抗菌活性,突出了其在开发新型抗菌剂方面的潜力 (Sarvaiya 等人,2019 年)。
光学性质和荧光
对 3-氧代-2-(2-苯乙基)丁酸乙酯的酯衍生物的研究探索了它们的光学性质。一项涉及合成新化合物的研究证明了它们在不同溶剂中有趣的荧光性质,这可能对它们在荧光光谱学和相关应用中的使用产生影响 (Krzyżak 等人,2015 年)。
抗糖尿病潜力
3-氧代-2-(2-苯乙基)丁酸乙酯衍生物的抗糖尿病特性也已得到研究。一项合成一系列 N-取代衍生物的研究显示出通过抑制 α-葡萄糖苷酶而具有有希望的抗糖尿病潜力。这些发现表明其在开发新型抗糖尿病剂中很有用 (Nazir 等人,2018 年)。
脲酶抑制
在相关背景下,该化合物的衍生物已显示出对脲酶的有效抑制作用。这表明在脲酶活性是一个因素的条件下具有潜在的治疗应用 (Nazir 等人,2018 年)。
晶体结构和能量框架
3-氧代-2-(2-苯乙基)丁酸乙酯衍生物的晶体结构和能量框架已被探索以了解它们的分子相互作用和稳定性,为设计具有结构相关化合物的各种应用的知识库做出贡献 (Chandini 等人,2022 年)。
燃料和化学应用
该化合物已在与燃料和化学品相关的研究中进行评估。例如,对类似化合物丁酸乙酯的反应性进行比较研究,考察了其作为可持续液体燃料的潜力以及氧原子对其反应性的影响,这可以为内燃机的分子设计提供信息 (Morsch 等人,2020 年)。
安全和危害
属性
IUPAC Name |
ethyl 3-oxo-2-(2-phenylethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)13(11(2)15)10-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDAMCHHGGJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277090 | |
| Record name | ethyl 3-oxo-2-(2-phenylethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-(2-phenylethyl)butanoate | |
CAS RN |
5337-63-3 | |
| Record name | 5337-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5337-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-oxo-2-(2-phenylethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)

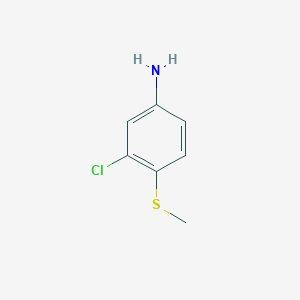
![2-[2-(1-Piperidinyl)ethyl]pyridine](/img/structure/B1607258.png)
![Benzo[b]thiophen-3(2H)-one, 6-chloro-4-methyl-](/img/structure/B1607259.png)
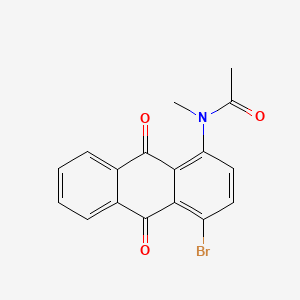
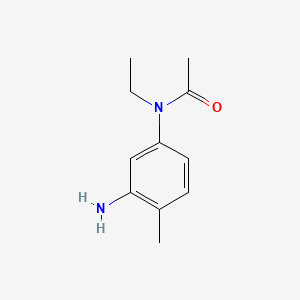
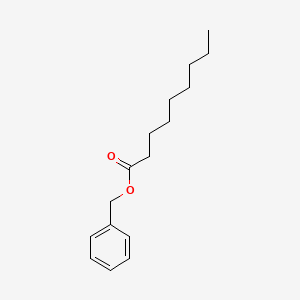
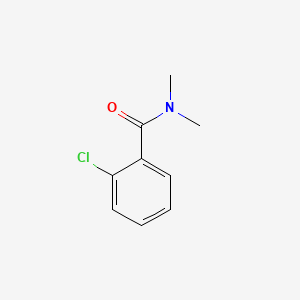

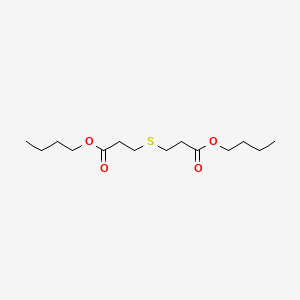
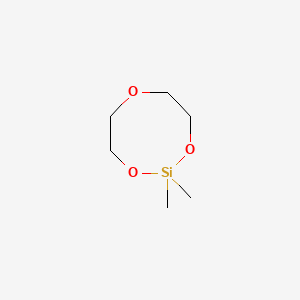
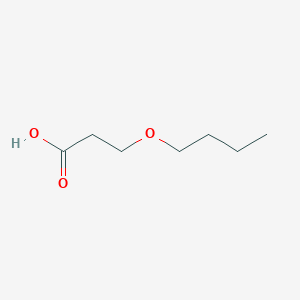
![Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1607275.png)